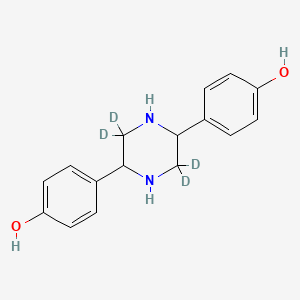
3,5-Nonadien-2-one, (E,Z)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Nonadien-2-one, (E,Z)- (9CI) is an organic compound with the molecular formula C9H14O It is characterized by the presence of two double bonds in the 3rd and 5th positions of the nonadien-2-one structure, with the (E,Z) configuration indicating the spatial arrangement of these double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Nonadien-2-one, (E,Z)- (9CI) typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective hydrogenation to achieve the desired (E,Z) configuration. The reaction conditions often include the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,5-Nonadien-2-one, (E,Z)- (9CI) may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Nonadien-2-one, (E,Z)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
3,5-Nonadien-2-one, (E,Z)- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Nonadien-2-one, (E,Z)- (9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Nonadien-2-one, (E,E)- (9CI): This isomer differs in the spatial arrangement of the double bonds.
3,5-Nonadien-2-one, (Z,Z)- (9CI): Another isomer with a different configuration of double bonds.
3,5-Nonadien-2-ol: A related compound with a hydroxyl group instead of a ketone group.
Uniqueness
3,5-Nonadien-2-one, (E,Z)- (9CI) is unique due to its specific (E,Z) configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propriétés
Numéro CAS |
152522-81-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3E,5Z)-nona-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5-,8-7+ |
Clé InChI |
JETNPTUJXPNCAS-IGTJQSIKSA-N |
SMILES |
CCCC=CC=CC(=O)C |
SMILES isomérique |
CCC/C=C\C=C\C(=O)C |
SMILES canonique |
CCCC=CC=CC(=O)C |
Synonymes |
3,5-Nonadien-2-one, (E,Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)





